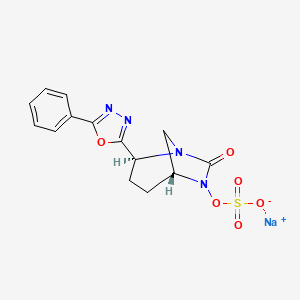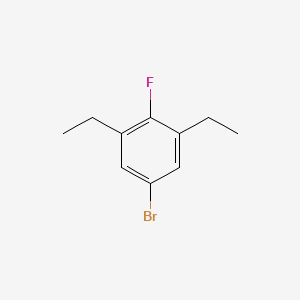
4-Bromo-2,6-diethylfluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-diethylfluorobenzene: is an organic compound with the molecular formula C10H12BrF . It is a derivative of fluorobenzene, where the hydrogen atoms at positions 4, 2, and 6 are substituted with bromine, ethyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylfluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2,6-diethylfluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diethylfluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation/acylation.
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl groups to carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to hydrogen.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can replace the bromine atom under mild conditions.
Major Products:
Oxidation: 4-Bromo-2,6-diethylfluorobenzoic acid.
Reduction: 2,6-Diethylfluorobenzene.
Substitution: 4-Azido-2,6-diethylfluorobenzene or 4-Thio-2,6-diethylfluorobenzene.
Scientific Research Applications
4-Bromo-2,6-diethylfluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylfluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic ring, facilitating the attack of electrophiles at specific positions on the ring. The presence of bromine and fluorine atoms can stabilize the intermediate carbocation, influencing the reaction pathway and product distribution .
Comparison with Similar Compounds
4-Bromo-2,6-difluorobenzaldehyde (C7H3BrF2O): This compound has similar substituents but differs in the presence of an aldehyde group instead of ethyl groups.
4-Bromo-2,6-difluorobenzonitrile (C7H2BrF2N): Similar structure with a nitrile group replacing the ethyl groups.
Uniqueness: 4-Bromo-2,6-diethylfluorobenzene is unique due to the combination of bromine, fluorine, and ethyl groups on the benzene ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it valuable for targeted synthetic applications and research .
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
5-bromo-1,3-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
MYKVQCPCJOTNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1F)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


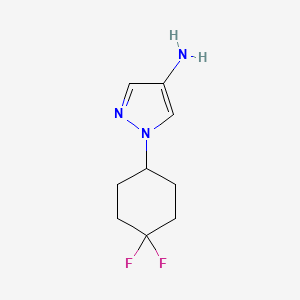
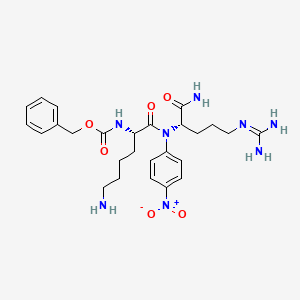

![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
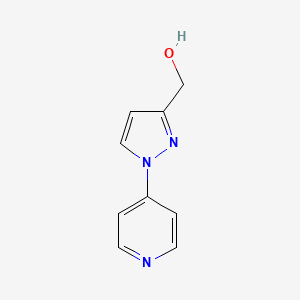
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

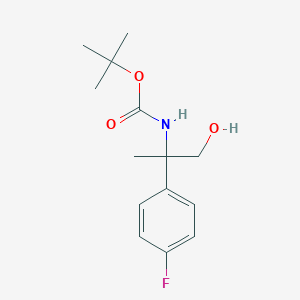
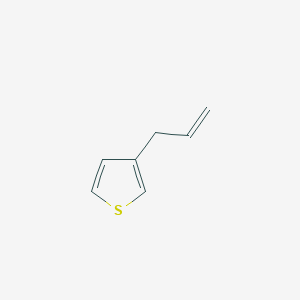
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)

